molecular formula C7H8N4O B1384165 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one CAS No. 90065-66-0

2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No.: B1384165
CAS No.: 90065-66-0
M. Wt: 164.16 g/mol
InChI Key: ZPCBWFNVTDNYTB-UHFFFAOYSA-N
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Description

2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a fascinating compound known for its unique structure and diverse applications in various scientific fields

Biochemical Analysis

Biochemical Properties

2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one plays a crucial role in biochemical reactions due to its ability to mimic natural nucleosides. This compound interacts with several enzymes, including thymidylate synthase and dihydrofolate reductase, which are essential for DNA synthesis . The interaction with thymidylate synthase inhibits the conversion of deoxyuridylate to deoxythymidylate, leading to a disruption in DNA replication and cell proliferation . Additionally, this compound has been shown to interact with adenosine receptors, particularly the A1-adenosine receptor, acting as an antagonist . This interaction affects various signaling pathways and cellular responses.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with thymidylate synthase and dihydrofolate reductase leads to cell cycle arrest and apoptosis in rapidly dividing cells . Furthermore, as an adenosine receptor antagonist, this compound can inhibit the adenosine-mediated signaling pathways, affecting processes such as inflammation, neurotransmission, and immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of thymidylate synthase, preventing the enzyme from catalyzing the formation of deoxythymidylate from deoxyuridylate . This binding interaction is competitive, meaning that the compound competes with the natural substrate for the enzyme’s active site. Additionally, this compound inhibits dihydrofolate reductase, leading to a decrease in tetrahydrofolate levels, which are necessary for nucleotide biosynthesis . The compound’s antagonistic action on adenosine receptors involves binding to the receptor and blocking the effects of adenosine, thereby modulating downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These effects are consistent with the compound’s role in disrupting DNA synthesis and cell cycle progression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as myelosuppression and gastrointestinal disturbances have been observed . These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes responsible for its metabolism include cytochrome P450 isoforms and uridine diphosphate-glucuronosyltransferases . These metabolic processes result in the formation of inactive metabolites that are excreted via the kidneys. The compound’s impact on metabolic flux and metabolite levels is significant, as it can alter the balance of nucleotide pools and affect cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is taken up by cells via nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, the compound can accumulate in the nucleus, where it exerts its effects on DNA synthesis and repair . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it interacts with DNA and nuclear enzymes . This localization is facilitated by the compound’s structural similarity to nucleosides, allowing it to be incorporated into nucleic acids . Additionally, post-translational modifications and targeting signals may direct the compound to specific nuclear compartments, enhancing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves multiple steps starting from simple precursors. A commonly used method includes the cyclization of 2-amino-4-methylpyrimidine-5-carboxamide with an appropriate aldehyde under acidic or basic conditions. The reaction conditions often involve the use of solvents like ethanol or acetic acid, with temperatures ranging from room temperature to reflux.

Industrial Production Methods: : On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher efficiency and yield. The use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: : 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one undergoes various chemical reactions, including:

  • Oxidation: : Typically conducted using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Carried out using reducing agents such as sodium borohydride or catalytic hydrogenation.

  • Substitution: : Involves nucleophilic or electrophilic substitution reactions using reagents like halides or nitriles.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Solvents: Ethanol, dimethyl sulfoxide (DMSO), acetic acid.

Major Products: : The reactions yield various derivatives of this compound, such as hydroxylated, methylated, or halogenated compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.

  • Medicine: : Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-viral activities.

  • Industry: : Utilized in the development of new materials with unique chemical properties.

Comparison with Similar Compounds

Compared to similar compounds, 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one stands out due to its unique structural features and versatile reactivity. Some similar compounds include:

  • 2-Amino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

  • 7-Methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

  • 2-Amino-3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

This uniqueness makes this compound a valuable compound in various fields of scientific research and industrial applications.

Properties

IUPAC Name

2-amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-11-3-2-4-5(11)9-7(8)10-6(4)12/h2-3H,1H3,(H3,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCBWFNVTDNYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442005
Record name 2-amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90065-66-0
Record name 2-amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2-amino-6-(methylamino)pyrimidin-4-ol (40.5 g, 289 mmol) in methanol (300 ml) was added 40% aqueous chloroacetoaldehyde (51.6 ml, 318 mmol) and potassium carbonate (44.0 g, 318 mmol), and the mixture was refluxed for 1 hour. After cooling, the resulting crystals were collected by filtration and washed with water to give 19.4 g (41%) of the title compound.
Quantity
40.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
51.6 mL
Type
reactant
Reaction Step Two
Quantity
44 g
Type
reactant
Reaction Step Two
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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